molecular formula C19H18N6O3 B11975252 N'-(4-(Dimethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide CAS No. 302918-40-7

N'-(4-(Dimethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11975252
CAS No.: 302918-40-7
M. Wt: 378.4 g/mol
InChI Key: AHWGVFPHJPUSCM-UDWIEESQSA-N
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Description

N’-(4-(Dimethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethylamino group, a nitrophenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Dimethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method starts with the condensation of 4-(dimethylamino)benzaldehyde with 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Dimethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro and carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N’-(4-(Dimethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N’-(4-(Dimethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. The compound can bind to specific proteins or enzymes, altering their activity and leading to downstream effects. For example, in medicinal applications, it may inhibit the activity of certain kinases involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound.

    3-(3-Nitrophenyl)-1H-pyrazole: Another precursor used in the synthesis.

    N’-(4-(Dimethylamino)benzylidene)-3-(4-nitrophenyl)-1H-pyrazole-5-carbohydrazide: A closely related compound with a different substitution pattern.

Uniqueness

N’-(4-(Dimethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as in the development of targeted therapies or advanced materials.

Properties

CAS No.

302918-40-7

Molecular Formula

C19H18N6O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18N6O3/c1-24(2)15-8-6-13(7-9-15)12-20-23-19(26)18-11-17(21-22-18)14-4-3-5-16(10-14)25(27)28/h3-12H,1-2H3,(H,21,22)(H,23,26)/b20-12+

InChI Key

AHWGVFPHJPUSCM-UDWIEESQSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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